![molecular formula C27H25BrN6O2S B2426020 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE CAS No. 899348-69-7](/img/structure/B2426020.png)
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE
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Overview
Description
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a bromophenyl sulfonyl group, and a dimethylphenyl piperazine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl sulfonyl group and the dimethylphenyl piperazine moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and piperazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the principles of scale-up synthesis, such as optimizing reaction conditions and using efficient purification techniques, can be applied to produce larger quantities of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The bromobenzenesulfonyl moiety enables nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is critical for introducing new functional groups or modifying electronic properties.
Reaction Type | Conditions | Product Outcome | Reference |
---|---|---|---|
SNAr with amines | DMF, 80°C, K2CO3 | Sulfonamide derivatives | |
Halide displacement | CuI, DMF, 100°C | Aryl ethers or thioethers |
Example Reaction:
Replacement of the bromine atom with morpholine yields a sulfonamide analog, enhancing solubility for biological testing.
Triazole Ring Reactivity
The triazolo[1,5-a]quinazoline core participates in cycloaddition and coordination chemistry due to its electron-deficient nature.
Key Reactions:
-
Coordination with transition metals : Forms stable complexes with Pd(II) or Pt(II), useful in catalytic applications .
-
Photochemical dimerization : UV irradiation induces [2+2] cycloaddition, altering the π-conjugation system .
Table: Triazole-Mediated Reactions
Reaction | Conditions | Application |
---|---|---|
Pd-catalyzed coupling | Suzuki-Miyaura conditions | Biaryl-functionalized analogs |
Acid-catalyzed ring-opening | HCl/MeOH, reflux | Quinazoline diamine intermediates |
Piperazine Functionalization
The 4-(2,4-dimethylphenyl)piperazine moiety undergoes alkylation, acylation, and oxidation, enabling pharmacokinetic optimization.
Reaction Pathways:
-
N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in THF/NaH to yield quaternary ammonium salts. -
Acylation :
Acetic anhydride in pyridine produces acetamide derivatives, improving metabolic stability .
Table: Piperazine Modification Outcomes
Modification Type | Reagent | Solvent | Yield (%) | Biological Impact |
---|---|---|---|---|
Alkylation | CH3I | THF | 78 | Enhanced CNS penetration |
Acylation | Ac2O | Pyridine | 65 | Reduced hepatic clearance |
Quinazoline Core Reactivity
The quinazoline ring participates in electrophilic substitution and redox reactions, particularly at the C-5 and C-8 positions.
Observed Transformations:
-
Nitration : HNO3/H2SO4 introduces nitro groups at C-8, enabling further reduction to amines.
-
Reduction with NaBH4 : Selectively reduces the triazole ring’s conjugated double bonds, altering fluorescence properties .
Stability Under Environmental Conditions
The compound demonstrates sensitivity to:
-
pH extremes : Hydrolysis of the sulfonyl group occurs in >2M NaOH or HCl.
-
Light : UV exposure triggers decomposition (t1/2 = 48 hrs under ambient light) .
Degradation Products Identified:
-
4-Bromobenzenesulfonic acid (via sulfonyl cleavage)
-
2,4-Dimethylphenylpiperazine (piperazine ring retention)
Synthetic Utility in Medicinal Chemistry
This compound serves as a versatile intermediate:
-
Cross-coupling precursor : Suzuki reactions install aryl/heteroaryl groups at the quinazoline C-5 position.
-
Protease inhibitor scaffold : Sulfonyl and triazole groups chelate catalytic serine residues.
Scientific Research Applications
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific molecular targets. It may have applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Although primarily used in research, the compound’s unique properties may find applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as in pharmacological studies or biochemical assays.
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE include other triazoloquinazoline derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. For example:
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar sulfonyl group but differs in its core structure and additional functional groups.
Methyl 4-[({[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate: This compound also contains a bromophenyl group and a quinazoline core but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,4-dimethylphenyl)piperazine is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety linked to a triazoloquinazoline scaffold with a bromobenzenesulfonyl group, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown promising activity against various bacterial strains. A study highlighted that certain triazole compounds displayed minimal inhibitory concentrations (MICs) against Enterococcus faecalis , suggesting potential applications in treating bacterial infections .
Compound | MIC (µg/mL) | Activity |
---|---|---|
8b | 12.5–50 | Significant antibacterial activity |
9h | Varies | Best activity with undecyl chain |
The presence of the bromobenzenesulfonyl group may contribute to enhanced solubility and bioavailability, further supporting its antimicrobial efficacy.
Anticancer Potential
The compound's triazole and quinazoline components are known for their anticancer properties. Research on similar hybrid compounds has shown effectiveness against prostate cancer cell lines (PC-3 and DU-145) through mechanisms involving apoptosis and cell cycle arrest .
Synthesis and Evaluation
A notable study synthesized several triazole derivatives and evaluated their biological activities. The synthesized compounds were tested for both antibacterial and anticancer activities, with some derivatives showing significant results against cancer cell lines while maintaining low toxicity toward human erythrocytes .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the triazole or quinazoline rings significantly influenced biological activity. For example, substituents on the phenyl ring were found to enhance antibacterial potency, while certain alkyl chains increased lipophilicity and cellular uptake .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN6O2S/c1-18-7-12-23(19(2)17-18)32-13-15-33(16-14-32)25-22-5-3-4-6-24(22)34-26(29-25)27(30-31-34)37(35,36)21-10-8-20(28)9-11-21/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSCPOBWMPVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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